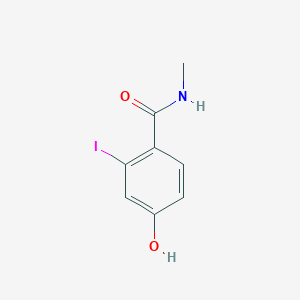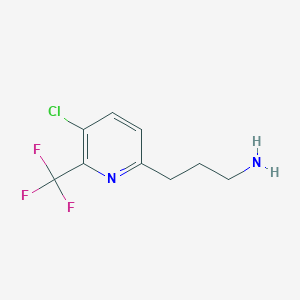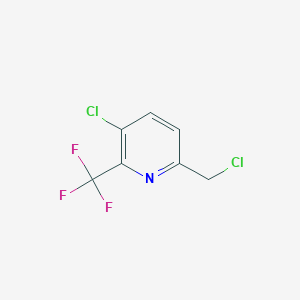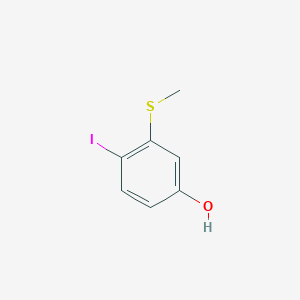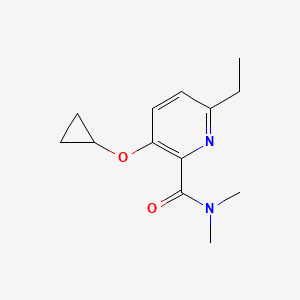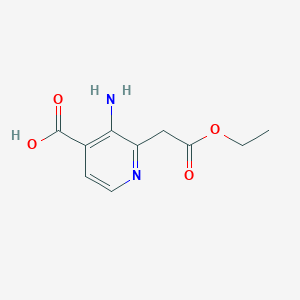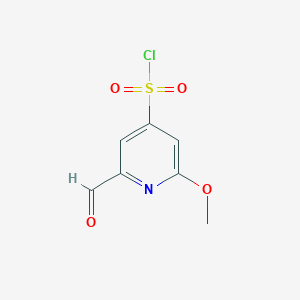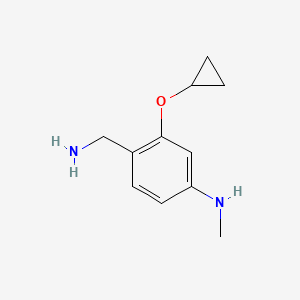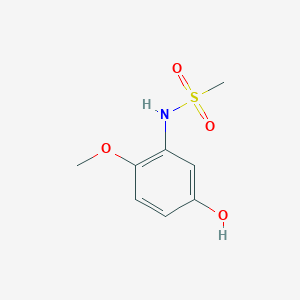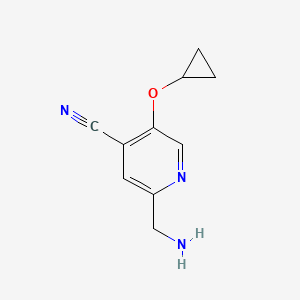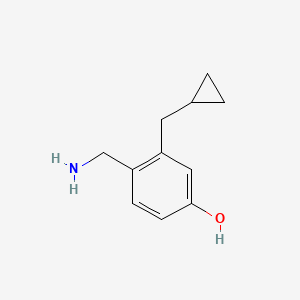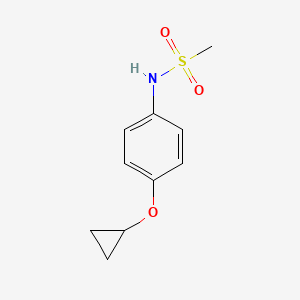
N-(4-Cyclopropoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyclopropoxyphenyl)methanesulfonamide: is an organic compound characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxyphenyl Intermediate: This step involves the reaction of a phenyl compound with a cyclopropylating agent under specific conditions to introduce the cyclopropoxy group.
Sulfonamide Formation: The cyclopropoxyphenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-Cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
N-(4-Cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(4-Cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)methanesulfonamide
- N-(4-Ethoxyphenyl)methanesulfonamide
- N-(4-Propoxyphenyl)methanesulfonamide
Uniqueness
N-(4-Cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
N-(4-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-10-6-7-10/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
NYLIXZXVDGWMGP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



